molecular formula C11H9NO2S B1307432 N-(4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 98902-53-5

N-(4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No.: B1307432
CAS No.: 98902-53-5
M. Wt: 219.26 g/mol
InChI Key: XBRSNMYZHZKDSW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C({11})H({9})NO(_{2})S It features a thiophene ring substituted with a carboxamide group and a phenyl ring substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination Reaction: : One common method to synthesize N-(4-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 4-hydroxyaniline with thiophene-2-carboxylic acid chloride. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reaction Conditions

    • Solvent: Dichloromethane or another suitable organic solvent.
    • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
    • Time: Several hours to overnight.
  • Coupling Reaction: : Another approach involves the coupling of 4-hydroxyphenylboronic acid with thiophene-2-carboxamide using a palladium-catalyzed Suzuki coupling reaction.

    Reaction Conditions

    • Catalyst: Palladium(II) acetate.
    • Base: Potassium carbonate.
    • Solvent: A mixture of water and ethanol.
    • Temperature: Reflux conditions (around 80°C).
    • Time: Several hours.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Chemistry

    Catalysis: N-(4-hydroxyphenyl)thiophene-2-carboxamide can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that serve as catalysts for various organic reactions.

Biology

    Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates or inhibitors, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for diseases where oxidative stress or enzyme inhibition is a factor.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)thiophene-2-carboxamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access. In catalysis, it may coordinate with metal centers, altering their electronic properties and facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(4-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(4-hydroxyphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene or furan rings. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSNMYZHZKDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393141
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98902-53-5
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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